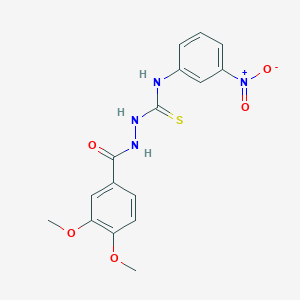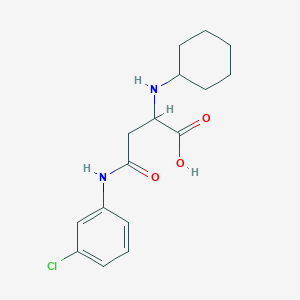![molecular formula C20H14F2N2O2S B4120405 N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4120405.png)
N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea, also known as DBF-THU, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. DBF-THU belongs to a class of compounds called thioureas, which have shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea involves its interaction with Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of various proteins, including those that are essential for cancer cell growth and survival. N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea binds to the ATP-binding site of Hsp90, preventing its function and leading to the degradation of client proteins. This results in the inhibition of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been reported to have anti-inflammatory and anti-angiogenic effects. It has also been shown to reduce the expression of various proteins that are involved in cancer cell survival and proliferation. N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea in lab experiments is its specificity for Hsp90. N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been shown to selectively target Hsp90, making it a potent inhibitor of cancer cell growth. Another advantage is its low toxicity in normal cells, which makes it a safer alternative to other cancer treatments. However, one limitation of using N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea in cancer patients.
Orientations Futures
There are several future directions for the research on N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea. One area of interest is the development of more efficient synthesis methods for N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea. Another direction is the investigation of the potential use of N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea in cancer patients. The development of new derivatives of N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea with improved solubility and potency is also an area of interest for future research. Overall, the potential of N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea as a cancer treatment warrants further investigation and research.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea works by targeting a protein called heat shock protein 90 (Hsp90), which is essential for the growth and survival of cancer cells. By inhibiting Hsp90, N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea induces cell death in cancer cells and prevents their growth and proliferation.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-methoxydibenzofuran-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2S/c1-25-19-9-13-12-4-2-3-5-17(12)26-18(13)10-16(19)24-20(27)23-15-7-6-11(21)8-14(15)22/h2-10H,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUMVNWNAWKCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(2-methoxydibenzo[b,d]furan-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)

![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)

![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120374.png)
![N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4120379.png)

![2-[(4-methoxybenzyl)thio]-N-(1-methylbutyl)acetamide](/img/structure/B4120393.png)

![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4120411.png)
